molecular formula C7H5Cl2N3 B1432742 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile CAS No. 1254055-46-3

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile

Cat. No. B1432742
CAS RN: 1254055-46-3
M. Wt: 202.04 g/mol
InChI Key: BOMIYODDZMTKBX-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 . It is an off-white solid and has a unique aromatic smell . The compound is soluble in organic solvents .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H5Cl2N3/c1-2-4-6(8)12-7(9)5(3-10)11-4/h2H2,1H3 . The structure consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with chlorine, ethyl, and carbonitrile groups.


Physical And Chemical Properties Analysis

This compound is an off-white solid and has a unique aromatic smell . It is soluble in organic solvents . It is stable under normal temperatures but may decompose when heated or in contact with strong oxidizing agents .

Scientific Research Applications

Corrosion Inhibition

  • Pyranopyrazole derivatives, which are structurally related to 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile, have been investigated as inhibitors for mild steel corrosion in HCl solution. These derivatives show significant corrosion inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Yadav et al., 2016).

Structural and Optical Properties

  • The structural and optical properties of certain pyrazine derivatives have been studied, indicating their potential in photovoltaic and photodiode applications. These studies highlight the properties like absorption, fluorescence, and crystallization behavior of these compounds (Zeyada et al., 2016).

Synthesis and Chemical Reactions

  • Various synthetic pathways have been explored for derivatives of pyrazine carbonitriles, demonstrating their versatility in chemical synthesis. These studies provide insights into the efficient synthesis of densely functionalized pyrazoles and related compounds (Kiyani & Bamdad, 2018).

Pharmaceutical Applications

  • Some research has focused on the synthesis of pyrazine derivatives and their potential anti-bacterial activity. This suggests a possible role in developing new antibacterial agents (Rostamizadeh et al., 2013).

Electronic and Semiconductor Applications

  • The research on the electronic properties of pyrazine derivatives, including their use in organic-inorganic photodiode fabrication, indicates potential applications in the field of electronics and semiconductors (Zeyada et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3,5-dichloro-6-ethylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-2-4-6(8)12-7(9)5(3-10)11-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMIYODDZMTKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 g) and DMF (15 mL), thionyl chloride (1 mL) was added at room temperature and stirred for 20 minutes. The reaction liquid was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane) to give 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (608 mg) as a slightly yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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